

Spectroscopic Comparison of 3-Dimethylaminophenol from Different Suppliers

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Compound of Interest

Compound Name: 3-Dimethylaminophenol

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative spectroscopic analysis of **3-Dimethylaminophenol** sourced from various suppliers. The objective is to offer an independent evaluation of the material's spectral characteristics, which are crucial for its identification, purity assessment, and application in research and development. The data presented herein is based on publicly available information and representative spectra from established databases.

Executive Summary

3-Dimethylaminophenol (CAS No. 99-07-0) is a key intermediate in the synthesis of various dyes and pharmaceuticals.^[1] Ensuring the identity and purity of this reagent is paramount for the reliability and reproducibility of experimental results. This guide compares the spectroscopic properties of **3-Dimethylaminophenol** using Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Ultraviolet-Visible (UV-Vis) spectroscopy. While direct side-by-side spectral data from major suppliers such as Sigma-Aldrich, Thermo Fisher Scientific, and TCI Chemicals is not always publicly available, this guide utilizes representative spectra from public databases to establish a baseline for comparison. Certificates of Analysis from suppliers typically confirm the material's identity and purity via these techniques.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for **3-Dimethylaminophenol**. This data is compiled from publicly accessible spectral databases and should be considered

representative. Researchers are encouraged to obtain lot-specific Certificates of Analysis from their suppliers for precise data.

¹H NMR Spectroscopy

Table 1: ¹H NMR (Proton NMR) Data for **3-Dimethylaminophenol** in CDCl₃.

Chemical Shift (ppm)	Multiplicity	Integration	Assignment	Data Source
~7.10	t	1H	Ar-H	ChemicalBook[1]
~6.35	m	2H	Ar-H	ChemicalBook[1]
~6.25	m	1H	Ar-H	ChemicalBook[1]
~2.95	s	6H	-N(CH ₃) ₂	ChemicalBook[1]
(variable)	br s	1H	-OH	

Note: The chemical shift of the hydroxyl (-OH) proton is variable and may exchange with residual water in the solvent.

FTIR Spectroscopy

Table 2: Key FTIR Peaks for **3-Dimethylaminophenol** (KBr Pellet).

Wavenumber (cm ⁻¹)	Intensity	Assignment	Data Source
3300-3500	Broad	O-H stretch	PubChem[2]
2800-3000	Medium	C-H stretch (aromatic and aliphatic)	PubChem[2]
1600-1620	Strong	C=C stretch (aromatic)	PubChem[2]
1480-1520	Strong	C=C stretch (aromatic)	PubChem[2]
1180-1220	Strong	C-N stretch	PubChem[2]
1150-1170	Strong	C-O stretch	PubChem[2]

UV-Vis Spectroscopy

Table 3: UV-Vis Absorption Data for **3-Dimethylaminophenol** in Methanol.

λ_{max} (nm)	Molar Absorptivity (ϵ)	Solvent	Data Source
~285	Not specified	Methanol	SpectraBase[3]
~240	Not specified	Methanol	SpectraBase[3]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this guide. These represent standard procedures and may be adapted based on the specific instrumentation and sample characteristics.

¹H NMR Spectroscopy Protocol

- Sample Preparation:
 - Weigh approximately 5-10 mg of the **3-Dimethylaminophenol** sample.

- Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- Transfer the solution to a 5 mm NMR tube.
- Instrument Parameters (Typical for a 400 MHz Spectrometer):
 - Pulse Program: A standard single-pulse sequence (e.g., 'zg30').
 - Acquisition Time: 2-4 seconds.
 - Relaxation Delay: 1-5 seconds.
 - Number of Scans: 16-64, depending on the sample concentration.
 - Spectral Width: 0-12 ppm.
- Data Processing:
 - Apply a Fourier transform to the acquired Free Induction Decay (FID).
 - Phase correct the spectrum.
 - Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
 - Integrate the signals and determine the chemical shifts and multiplicities.

FTIR Spectroscopy Protocol (KBr Pellet Method)

- Sample Preparation:
 - Thoroughly dry high-purity potassium bromide (KBr) powder in an oven at $\sim 110^\circ\text{C}$ for at least 2 hours and cool in a desiccator.
 - In an agate mortar, grind 1-2 mg of the **3-Dimethylaminophenol** sample until a fine powder is obtained.
 - Add approximately 100-200 mg of the dried KBr powder to the mortar and mix thoroughly with the sample by gentle grinding.

- Transfer the mixture to a pellet-forming die.
- Press the powder under high pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment.
 - Mount the KBr pellet in the spectrometer's sample holder.
 - Acquire the sample spectrum over a range of 4000-400 cm^{-1} .
 - The final spectrum is presented in terms of transmittance or absorbance.

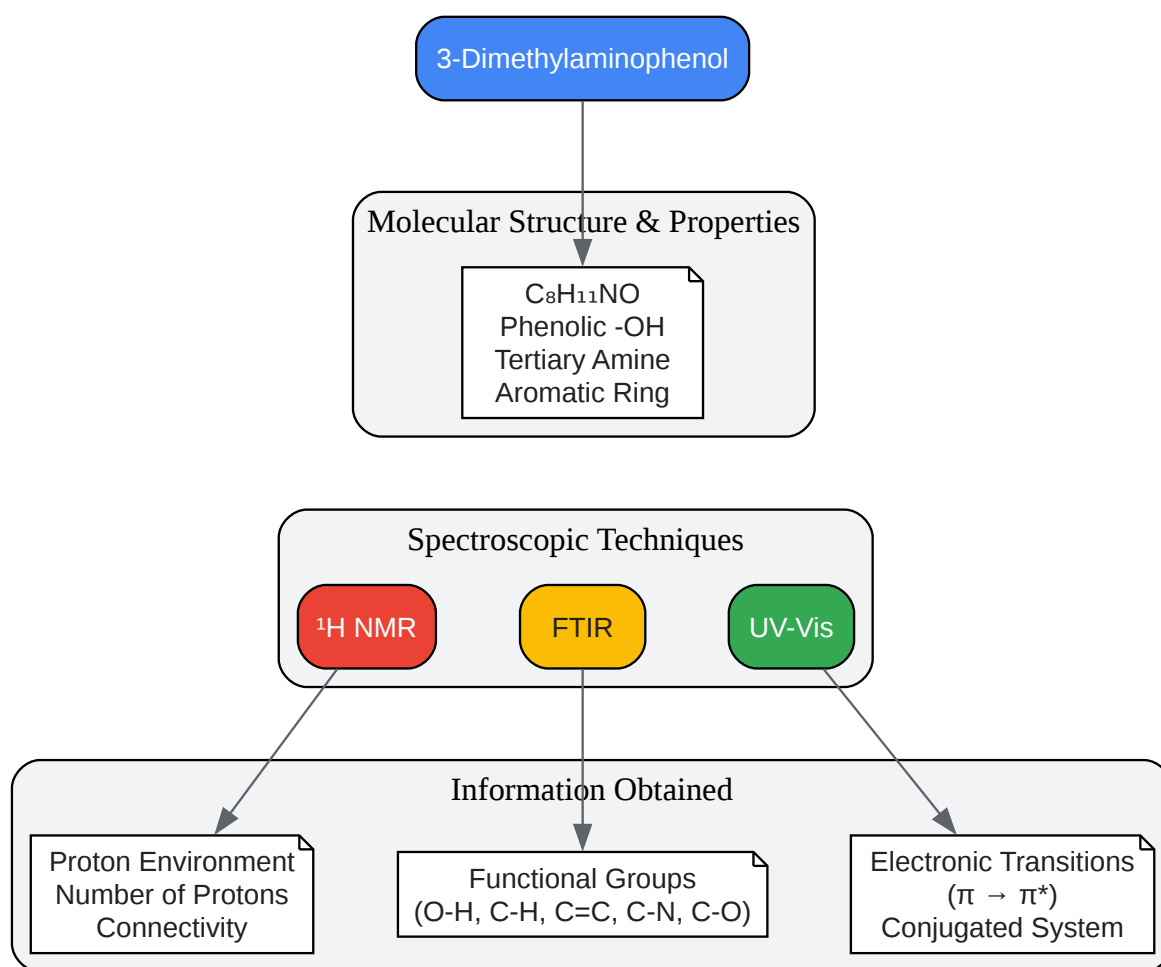
UV-Vis Spectroscopy Protocol

- Sample Preparation:
 - Prepare a stock solution of **3-Dimethylaminophenol** in spectroscopic grade methanol at a concentration of approximately 1 mg/mL.
 - From the stock solution, prepare a dilute solution (e.g., 0.01-0.05 mg/mL) in methanol. The final concentration should be adjusted to yield an absorbance in the range of 0.2-1.0 at the λ_{max} .
- Data Acquisition:
 - Use a dual-beam UV-Vis spectrophotometer.
 - Fill a quartz cuvette with the spectroscopic grade methanol to be used as the reference (blank).
 - Fill a second quartz cuvette with the prepared sample solution.
 - Scan the sample from 400 nm to 200 nm.
 - Identify the wavelength(s) of maximum absorbance (λ_{max}).

Visualized Experimental Workflow

The following diagrams illustrate the general workflows for the spectroscopic analyses described.

Caption: General workflow for the spectroscopic analysis of **3-Dimethylaminophenol**.



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Caption: Relationship between molecular structure and spectroscopic information.

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References

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- To cite this document: BenchChem. [Spectroscopic Comparison of 3-Dimethylaminophenol from Different Suppliers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b024353#spectroscopic-comparison-of-3-dimethylaminophenol-from-different-suppliers]

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